Bis(2,4-dinitrophenyl) disulfide
Description
Historical Context and Discovery of Dinitrophenyl Disulfides
The study of disulfide bonds is foundational to understanding protein structure and folding, a field that gained significant momentum with the work on protein disulfide isomerase in the mid-20th century. Concurrently, synthetic chemists were exploring the creation and application of various disulfide-containing molecules. Early synthetic procedures for Bis(2,4-dinitrophenyl) disulfide were documented, though they often resulted in modest yields, sometimes below 55%. nih.gov These initial methods laid the groundwork for its use in preparing other synthetically important molecules, as noted in research from the 1950s through the 1970s. nih.gov
Over the years, synthetic methodologies have evolved significantly. Modern approaches, such as the one-pot synthesis involving the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with thiourea (B124793) in dimethyl sulfoxide (B87167) (DMSO), have enabled the production of this compound in high purity and with yields exceeding 90%. nih.gov This improvement in synthetic efficiency has made the compound more accessible for a range of research applications, moving beyond its initial role as a synthetic intermediate.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₆N₄O₈S₂ | nih.govnih.gov |
| Molecular Weight | 398.3 g/mol | nih.gov |
| Appearance | Crystalline yellow solid | nih.gov |
| Melting Point | > 533 K (> 260 °C) | nih.gov |
| S-S Bond Length | 2.0458 (7) Å | nih.gov |
| Dihedral Angle (between rings) | 77.00 (8)° | nih.gov |
Significance as a Thiol-Modifying Reagent: Ellman's Reagent and Beyond
A primary application of this compound is in the detection and quantification of thiol groups (-SH), also known as sulfhydryl groups. This function is analogous to that of the well-known Ellman's reagent, 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). wikipedia.orgfishersci.com The mechanism for both reagents relies on a thiol-disulfide exchange reaction. libretexts.org
The reaction is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond of the reagent. nih.gov In this compound, the S-S bond is highly susceptible to this attack because the four electron-withdrawing nitro groups (-NO₂) stabilize the resulting 2,4-dinitrophenolate (B1223059) leaving group. Upon reaction with a thiol, a mixed disulfide is formed, and a molecule of 2,4-dinitrothiophenol is released. This released thiol can be quantified, often spectrophotometrically, to determine the concentration of the original thiol in the sample.
The key to the utility of such reagents is the generation of a chromophoric (colored) leaving group. In the case of Ellman's reagent, the released 5-thio-2-nitrobenzoic acid (TNB) has a characteristic yellow color with a strong absorbance at 412 nm. taylorandfrancis.combroadpharm.com Similarly, the 2,4-dinitrothiophenol released from this compound also possesses properties that allow for its detection. The choice between these reagents can depend on the specific experimental conditions, such as pH and the presence of interfering substances.
| Feature | This compound | Ellman's Reagent (DTNB) |
|---|---|---|
| Structure | Two 2,4-dinitrophenyl rings linked by a disulfide bond | Two 2-nitro-5-carboxyphenyl rings linked by a disulfide bond |
| Reaction Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange fishersci.com |
| Leaving Group | 2,4-Dinitrothiophenol | 5-Thio-2-nitrobenzoic acid (TNB) wikipedia.org |
| Detection Method | Spectrophotometric detection of the leaving group | Spectrophotometric detection of TNB at 412 nm taylorandfrancis.com |
Broadening Research Horizons: Catalytic and Materials Science Roles of Aromatic Disulfides
The research landscape for aromatic disulfides has expanded significantly beyond their use as analytical reagents. The inherent reactivity of the disulfide bond has made them valuable components in both materials science and catalysis.
In materials science, aromatic disulfides are integral to the field of dynamic covalent chemistry. rsc.orgrug.nl They can be incorporated as cross-linkers into polymer networks to create "smart" materials that are self-healing and recyclable. acs.org The disulfide bond can be reversibly cleaved and reformed under various stimuli, such as light or heat, allowing the material to repair damage or be reprocessed. researchgate.netresearchgate.net The low dissociation energy of aromatic disulfide bonds, in particular, facilitates this dynamic exchange at or near room temperature, which is a desirable feature for creating autonomously healing materials. acs.org
In the realm of catalysis, disulfides can act as versatile catalysts, especially in photoreactions. beilstein-journals.orgnih.gov Under photoirradiation, the disulfide bond can cleave to form thiyl radicals (RS•). beilstein-journals.org These radicals can initiate or participate in a variety of organic transformations, including cyclizations and oxidation reactions. beilstein-journals.orgnih.gov While this compound itself is not typically cited as a primary catalyst, the principles governing its reactivity are central to the design of disulfide-based catalytic systems. The electronic properties of the aromatic substituents are crucial in tuning the energy required to cleave the S-S bond and the reactivity of the resulting thiyl radicals.
Overview of Research Paradigms and Theoretical Frameworks
The study of this compound is supported by a combination of experimental and theoretical research paradigms. Experimentally, X-ray crystallography has provided precise data on its three-dimensional structure. These studies reveal a non-planar conformation with a significant dihedral angle of approximately 77.00° between the two phenyl rings and an S-S bond length of about 2.0458 Å. nih.gov The nitro groups are slightly twisted out of the plane of the benzene (B151609) rings. nih.gov This structural information is fundamental to understanding its reactivity and intermolecular interactions.
Theoretically, the reactivity of this compound in thiol-disulfide exchange is understood within the framework of physical organic chemistry, specifically through the principles of nucleophilic substitution reactions (Sₙ2). nih.govnih.gov The reaction mechanism involves a thiolate nucleophile attacking one of the sulfur atoms, proceeding through a trigonal bipyramidal transition state. Computational chemistry and theoretical studies can model this process, calculating activation energies and elucidating the role of the electron-withdrawing nitro groups in lowering the energy barrier for the reaction. nih.gov These theoretical models complement experimental kinetic studies and provide a deeper understanding of the factors controlling the reaction rates and equilibria of thiol-disulfide exchange processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2,4-dinitrophenyl)disulfanyl]-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSBDDXXXSWEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062266 | |
| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-55-2 | |
| Record name | Bis(2,4-dinitrophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-Dinitrophenyl) disulfide | |
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| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
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Synthetic Methodologies for Bis 2,4 Dinitrophenyl Disulfide
Classical and Contemporary Approaches to Bis(2,4-dinitrophenyl) Disulfide Synthesis
The synthesis of this compound, a significant compound in various chemical applications, can be achieved through several methodologies. These approaches range from classical oxidation of thiol precursors to more modern one-pot syntheses. While a number of synthetic routes are available, the yields can be variable, with many methods reporting yields of less than 55%. nih.gov
Oxidation of Corresponding Thiol Precursors
A primary and well-established method for the formation of disulfide bonds is the oxidation of the corresponding thiols. In the case of this compound, the precursor is 2,4-dinitrothiophenol. This transformation involves the coupling of two thiol molecules to form a disulfide linkage.
Air oxidation represents a straightforward approach to the synthesis of disulfides from thiols. This method utilizes atmospheric oxygen as the oxidant. While simple and economical, the reaction rates can be slow and may require the presence of a catalyst or basic conditions to facilitate the process.
A more controlled and often more efficient method for the oxidation of 2,4-dinitrothiophenol involves the use of specific chemical oxidizing agents. Reagents such as hydrogen peroxide and iodine are commonly employed for this purpose. These oxidants readily convert the thiol groups into a disulfide bond, often with high efficiency. For instance, the oxidative coupling of 4-nitrobenzoyl thiols can be achieved using mild oxidizing agents like iodine in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to prevent over-oxidation to sulfonic acids.
Enzymatic methods offer a green and highly specific alternative for disulfide bond formation. Certain enzymes, such as sulfhydryl oxidases, can catalyze the oxidation of thiols to disulfides with high selectivity and under mild reaction conditions. This approach avoids the use of harsh chemical reagents and can lead to high purity products.
Synthesis via 1-Chloro-2,4-dinitrobenzene (B32670) and Thiourea (B124793) (One-Pot Synthesis)
A highly efficient, one-pot synthesis method for this compound has been developed, yielding the product in greater than 90% purity. nih.gov This method involves the reaction of 1-chloro-2,4-dinitrobenzene with thiourea in dimethyl sulfoxide (DMSO). nih.gov
The procedure involves dissolving both reactants in DMSO, mixing the solutions, and stirring for approximately two hours at 303K. nih.gov Upon standing, a crystalline yellow solid of this compound separates from the reaction mixture. nih.gov The product is then filtered, dried, and washed with water, alcohol, and ether to remove any unreacted starting materials. nih.gov Recrystallization from acetic acid can be performed to yield single crystals. nih.gov This one-pot synthesis is noted for its high yield of 95% and the high purity of the resulting product. nih.gov
| Reactant | Molar Amount | Solvent | Reaction Time | Temperature | Yield |
| 1-Chloro-2,4-dinitrobenzene | 0.01 mol | 20 ml DMSO | ~2 hours | 303 K | 95% |
| Thiourea | 0.01 mol | 20 ml DMSO |
Chlorinolysis of 2,4-Dinitrophenyl Benzyl (B1604629) Sulfide (B99878)
Another synthetic route to a related compound, 2,4-dinitrobenzenesulfenyl chloride, involves the chlorinolysis of 2,4-dinitrophenyl benzyl sulfide. orgsyn.org This method is noted for providing a good yield of a product that is often satisfactory for subsequent use without the need for recrystallization. orgsyn.org The process is relatively quick, requiring only simple equipment and inexpensive materials. orgsyn.org
Improved methods for the chlorinolysis of 2,4-dinitrophenyl disulfide to yield 2,4-dinitrobenzenesulfenyl chloride have also been explored. datapdf.com These methods utilize catalysts to allow the reaction to proceed at lower temperatures and in shorter time frames compared to non-catalyzed reactions, which require high temperatures and pose an explosion hazard. datapdf.com Catalysts such as iron, ferric chloride, aluminum chloride, aluminum bromide, tin, antimony, iodine, and sulfuric acid have been shown to be effective. datapdf.com
Advanced Synthetic Strategies and Process Optimization
Advanced synthetic strategies for this compound and related compounds move beyond classical methods by incorporating catalysts and environmentally benign processes to enhance reaction efficiency and product quality. These approaches often result in higher yields, reduced reaction times, and simpler work-up procedures.
Catalytic methods for the formation of disulfide bonds are pivotal in modern organic synthesis, offering milder reaction conditions and improved selectivity. While specific catalytic cycles for this compound are not extensively detailed in the literature, related dinitrodiphenyl (B12803432) disulfides have been synthesized using techniques like phase-transfer catalysis, which showcases a significant improvement over non-catalytic processes.
Phase-transfer catalysis (PTC) has been effectively employed for the synthesis of 2,2'-dinitrodiphenyl disulfide, a structural isomer of the title compound. This method involves the reaction of 2-chloronitrobenzene with an aqueous alkali disulfide solution in the presence of a phase-transfer catalyst and an organic solvent. google.comgoogle.com This approach is designed to overcome the low reactivity and separation difficulties associated with reactions involving reactants in different phases. nitrkl.ac.in The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the disulfide nucleophile from the aqueous phase to the organic phase where the reaction with the aryl halide occurs. google.comgoogle.comnitrkl.ac.in This methodology results in significantly higher yields (94-98%) and purities (98.5-99.5%) compared to conventional methods. google.com
Table 1: Phase-Transfer Catalysis for the Synthesis of 2,2'-Dinitrodiphenyl Disulfide
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | 2-Chloronitrobenzene and aqueous alkali disulfide solution | google.comgoogle.com |
| Catalyst | Quaternary ammonium or phosphonium salts | google.comgoogle.com |
| Catalyst Loading | 0.001 to 0.2 molar equivalents (relative to 2-chloronitrobenzene) | google.comgoogle.com |
| Solvent System | Organic solvent (e.g., isopropanol, N-methylpyrrolidinone) and water | google.com |
| Temperature | 20°C to the boiling point of the solvent | google.com |
| Yield | 94-98% | google.com |
| Purity | 98.5-99.5% | google.com |
Another advanced catalytic approach involves mechanochemical grinding. For instance, the synthesis of a non-symmetrical heterodimer, 4-chlorophenyl-2′-nitrophenyl disulfide, is achieved through the mechanochemical grinding of bis(2-nitrophenyl) disulfide and bis(4-chlorophenyl)disulfide with a catalyst. chemicalbook.com This solvent-free method represents a significant advancement in disulfide synthesis.
Green chemistry principles are increasingly being applied to the synthesis of disulfide compounds to minimize environmental impact. These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient conditions.
A notable one-pot synthesis of this compound has been reported that aligns with green chemistry principles by offering high yield (>90%) and purity under relatively mild conditions. nih.gov This process involves reacting 1-chloro-2,4-dinitrobenzene with thiourea in dimethyl sulfoxide (DMSO) at 303K (30°C). nih.gov While DMSO is not considered a classically "green" solvent, the high efficiency and one-pot nature of the reaction, which minimizes waste from intermediate separation steps, contribute to a more sustainable process compared to many traditional multi-step syntheses with lower yields. nih.gov
Table 2: One-Pot Synthesis of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Starting Materials | 1-Chloro-2,4-dinitrobenzene and Thiourea | nih.gov |
| Solvent | Dimethyl sulfoxide (DMSO) | nih.gov |
| Temperature | 303 K (30 °C) | nih.gov |
| Reaction Time | 2 hours stirring, then allowed to stand | nih.gov |
| Yield | >90% | nih.gov |
Other general green strategies applicable to disulfide synthesis include the use of water as a solvent and recyclable catalysts. For example, the oxidation of various thiols to disulfides has been successfully carried out in water using iodine as a recyclable oxidant. acs.org High-pressure synthesis is another innovative, catalyst-free green method for promoting disulfide exchange reactions, thereby eliminating the need for catalysts and reducing purification steps. nih.gov
Achieving high purity is critical for the application of this compound. The primary methods for purification involve washing and recrystallization.
Following the one-pot synthesis, the crude crystalline yellow solid product can be subjected to a series of washing steps to remove unreacted starting materials such as 1-chloro-2,4-dinitrobenzene and thiourea. nih.gov The solid is typically ground and washed sequentially with water, alcohol, and ether. nih.gov
For obtaining single crystals and achieving the highest purity, recrystallization is the preferred method. A documented procedure specifies recrystallizing the washed this compound from acetic acid, which yields the final product with a purity sufficient for single-crystal X-ray diffraction analysis and a final yield of 95%. nih.gov It is noteworthy that in some preparations, the compound crystallizes directly from the reaction mixture in a highly pure form, making extensive purification unnecessary. nih.gov For the related compound, bis(2-nitrophenyl) disulfide, recrystallization from glacial acetic acid or benzene (B151609) is also reported to yield pure yellow needles. chemicalbook.com
Table 3: Purification and Recrystallization of this compound
| Purification Step | Solvent/Method | Purpose | Reference |
|---|---|---|---|
| Washing | Water, Alcohol, Ether | Removal of unreacted 1-chloro-2,4-dinitrobenzene and thiourea | nih.gov |
| Recrystallization | Acetic Acid | To obtain high-purity single crystals | nih.gov |
| Recrystallization (for related compound) | Glacial Acetic Acid or Benzene | To obtain pure crystalline product | chemicalbook.com |
Advanced Structural Characterization and Spectroscopic Investigations
X-Ray Crystallography of Bis(2,4-dinitrophenyl) Disulfide
X-ray crystallography offers an unparalleled, atom-level view of the solid-state structure of this compound, revealing key details about its conformation, bond parameters, and the forces governing its crystal lattice.
Furthermore, the nitro groups, which are crucial to the compound's electronic properties, are not perfectly coplanar with the benzene (B151609) rings to which they are attached. nih.gov They exhibit slight twists, with dihedral angles relative to the ring planes ranging from 2.3(2)° to 8.6(3)°. nih.gov This deviation from planarity can impact the extent of electronic communication between the nitro groups and the aromatic system. The conformation of disulfide bonds, described by the C-S-S-C dihedral angle (χ3), is a key determinant of the structure of many peptides and proteins. nih.govrsc.org
Table 1: Selected Dihedral Angles in this compound nih.gov
| Description | Angle (°) |
| Dihedral angle between benzene rings | 77.00(8) |
| Dihedral angle of nitro group (N1) to ring | 4.4(2) |
| Dihedral angle of nitro group (N2) to ring | 8.6(3) |
| Dihedral angle of nitro group (N3) to ring | 5.3(2) |
| Dihedral angle of nitro group (N4) to ring | 2.3(2) |
The disulfide bond is a defining feature of this molecule. X-ray diffraction analysis reveals an S-S bond length of 2.0458(7) Å. nih.gov This value is consistent with a typical sulfur-sulfur single bond. nih.gov For comparison, engineered disulfide bonds in proteins, designed to stabilize their structure, have been observed with S-S distances of approximately 2.0 Å to 2.05 Å. researchgate.netnih.gov The precise length of this bond is fundamental to the stability and reactivity of the disulfide linkage. Each sulfur atom is nearly coplanar with its attached benzene ring, showing only minor deviations of 0.0163(5) Å and 0.0538(5) Å from the ring planes. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structure of this compound in solution and for monitoring its involvement in chemical reactions.
UV-Vis spectroscopy is a powerful tool for monitoring reactions involving this compound, particularly in the context of thiol quantification, a process famously associated with Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)). While this compound is not Ellman's reagent, the principle of detecting a colored thiolate product is analogous. The cleavage of the disulfide bond by a thiol-containing compound results in the formation of a 2,4-dinitrophenylthiolate anion. This species is intensely colored, with a characteristic absorption in the visible region of the electromagnetic spectrum, allowing for its quantitative detection. This chromophoric property is invaluable for tracking the progress of reactions where the disulfide bond is cleaved.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. For this compound, ¹H NMR spectroscopy can confirm the structure by showing the characteristic signals for the aromatic protons. nih.gov The chemical shifts and coupling patterns of these protons provide evidence for the substitution pattern on the benzene rings. Similarly, ¹³C NMR would show distinct resonances for the different carbon atoms in the molecule. NMR is also a critical technique for confirming the purity of synthesized this compound. digitellinc.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides significant insights into its structural composition. The analysis is typically performed using a potassium bromide (KBr) wafer technique, where the sample is mixed with KBr and pressed into a disc for analysis. nih.gov
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups. The most prominent of these are the bands corresponding to the nitro groups (NO₂), the carbon-carbon double bonds (C=C) of the aromatic rings, and the carbon-hydrogen (C-H) stretching and bending vibrations.
The nitro groups give rise to two distinct and strong absorption bands due to asymmetric and symmetric stretching vibrations. The asymmetric stretching of the Ar-NO₂ group typically appears in the region of 1516 cm⁻¹, while the symmetric stretching is observed around 1329 cm⁻¹. researchgate.net The presence of strong C-H stretching vibrations of the aromatic ring is indicated by peaks around 3090 cm⁻¹. researchgate.net Additionally, the C=C stretching vibrations within the benzene rings are observable in the 1620 cm⁻¹ region. researchgate.net The C-S stretching vibration, while generally weaker, is also an expected feature in the spectrum.
A representative table of the characteristic IR absorption bands for this compound is provided below, based on typical values for similar aromatic nitro compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. The molecular weight of this compound is approximately 398.3 g/mol . nih.govepa.gov
In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragments are separated based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, the fragmentation is influenced by the presence of the disulfide bond and the nitro-substituted aromatic rings.
The disulfide bond (S-S) is often a point of initial cleavage. thermofisher.com Fragmentation techniques such as electron ionization (EI) can lead to the cleavage of the S-S bond, resulting in the formation of 2,4-dinitrophenylthio radicals or ions. Further fragmentation can occur, involving the loss of the nitro groups (NO₂) or other small molecules from the aromatic rings.
The analysis of disulfide-bonded compounds can be complex. Techniques like electron transfer dissociation (ETD) are particularly useful as they preferentially cleave the disulfide bond, simplifying the resulting spectra. thermofisher.comnih.gov While detailed fragmentation data for this compound is not extensively published in readily available literature, a general understanding of disulfide fragmentation can be applied. The mass spectrum would be expected to show a molecular ion peak (M⁺) and significant peaks corresponding to the fragments generated by the cleavage of the S-S bond and subsequent fragmentation of the aromatic moieties.
A table summarizing the expected key ions in the mass spectrum of this compound is presented below.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic structure and related properties of Bis(2,4-dinitrophenyl) disulfide.
The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization calculations. Starting from experimental data such as X-ray crystallographic structures, computational methods are employed to find the lowest energy conformation of the molecule. acs.org In a study of dinitrodiphenyl (B12803432) disulfides, molecular orbital calculations were performed to analyze the relationship between thermochemical properties and molecular structure. acs.org For this compound, crystallographic data reveals that the dihedral angle between the two benzene (B151609) rings is 77.00 (8)°. nih.gov The sulfur-sulfur bond length is 2.0458 (7) Å, and each sulfur atom is nearly coplanar with its attached benzene ring. nih.gov The nitro groups are slightly twisted out of the plane of the benzene rings. nih.gov Such calculations are crucial for understanding the molecule's stability and preferred spatial orientation.
While specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, is not extensively detailed in the searched literature, related studies offer some insights. For instance, the UV-visible absorption spectra of a sulfur-substituted tetrahedrane (B94278) derivative formed from this compound suggested an interaction between the σ orbital of the tetrahedrane core and the lone-pair electrons on the sulfur atom. acs.org FMO analysis is critical for predicting the reactivity of a molecule, as the HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Thermochemical Properties and Energetics
The study of thermochemical properties provides vital information about the energy content and stability of this compound.
The standard molar enthalpy of formation (ΔfHₘ°) is a key measure of a compound's energetic stability. For dinitrodiphenyl disulfides, these values have been determined both experimentally and theoretically. acs.orgnih.govnih.gov Experimental values are often derived from combustion calorimetry, while theoretical values are computed using high-level composite methods like G4. acs.orgnih.govnih.gov
A recent study determined the standard molar enthalpy of formation for solid 4,4'-dinitrodiphenyl disulfide, an isomer of the title compound, to be 66.7 ± 2.7 kJ·mol⁻¹. acs.org The gas-phase enthalpy of formation was also determined through a combination of combustion calorimetry, thermogravimetric analysis for sublimation enthalpy, and differential scanning calorimetry for fusion enthalpies and heat capacities. acs.orgnih.govnih.gov These experimental results were found to be in close agreement (differing by less than 5.5 kJ·mol⁻¹) with theoretical values calculated using the G4 composite method. acs.orgnih.govnih.gov
| Compound | Experimental ΔfHₘ°(s, 298.15 K) | Method |
|---|---|---|
| 4,4'-Dinitrodiphenyl disulfide | 66.7 ± 2.7 kJ·mol⁻¹ | Combustion Calorimetry |
The stability and conformation of this compound and its isomers are influenced by a variety of weak intramolecular interactions. nih.govnih.gov Computational analyses using tools like Natural Bond Orbitals (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) have been employed to investigate these forces. acs.orgnih.govnih.gov
Reaction Pathway Analysis and Transition State Modeling
Detailed computational studies on the reaction pathways and transition state modeling specifically for this compound were not prominently featured in the available search results. This type of analysis involves mapping the energy landscape of a chemical reaction, identifying the transition state structures (the highest energy point along the reaction coordinate), and calculating the activation energy. Such studies are essential for understanding reaction mechanisms, kinetics, and predicting reaction outcomes. For example, the thermal fragmentation of related sulfur-substituted tetrahedranes has been reported, but the computational modeling of the reaction pathway was not described. acs.org
Computational Modeling of Thiyl Radical Formation
The formation of thiyl radicals (RS•) from disulfide bonds is a critical process in many chemical and biological systems. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the energetics and mechanisms of this process. While specific computational studies on the homolytic cleavage of the disulfide bond in this compound to form 2,4-dinitrophenylthiyl radicals are not extensively documented in publicly available literature, the methodologies for such investigations are well-established.
Theoretical calculations can predict the bond dissociation energy (BDE) of the S-S bond. For instance, studies on simpler molecules like diphenyl disulfide have employed computational methods to understand thiyl radical formation. nih.govrsc.org A similar approach for this compound would involve geometry optimization of the ground state molecule and the resulting 2,4-dinitrophenylthiyl radical. The energy difference between the products (two thiyl radicals) and the reactant (the disulfide) would provide the S-S BDE.
Furthermore, computational models can elucidate the influence of the nitro groups on the stability of the resulting thiyl radical. The electron-withdrawing nature of the nitro groups at the ortho and para positions is expected to significantly influence the electronic structure and stability of the 2,4-dinitrophenylthiyl radical, and consequently, the thermodynamics of its formation. Theoretical studies on other systems have shown that such substituent effects can be accurately modeled. nih.gov
Simulation of Thiol-Disulfide Exchange Mechanisms
Thiol-disulfide exchange is a fundamental reaction involving the cleavage of a disulfide bond by a thiol, proceeding through a transient trianionic sulfur species. This reaction is crucial in various chemical and biological processes, including protein folding. nih.govlibretexts.org The mechanism of this exchange can be computationally modeled to understand the reaction pathway and the structure of the transition state.
Simulations of thiol-disulfide exchange typically involve modeling the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov For this compound, this would involve the interaction with a thiol, leading to the formation of a mixed disulfide and the release of a 2,4-dinitrothiophenol molecule. The reaction can be followed spectrophotometrically due to the release of the colored 2,4-dinitrothiophenolate. nih.gov
Computational methods can be used to map the potential energy surface of the reaction, identifying the transition state and calculating the activation energy. These simulations can provide detailed insights into the geometry of the transition state and the factors influencing the reaction rate. While specific simulations for this compound are not readily found, the general principles and computational approaches have been applied to other disulfide systems. researchgate.net
Structure-Activity/Reactivity Relationship Studies
The relationship between the structure of this compound and its reactivity is significantly influenced by its unique electronic and steric features. The presence of four electron-withdrawing nitro groups has a profound impact on the properties of the disulfide bond.
The reactivity of disulfide bonds is known to be affected by the molecular structure and the surrounding environment. nih.gov In this compound, the electron-withdrawing nitro groups make the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack, as seen in thiol-disulfide exchange reactions. This increased reactivity is a key aspect of its utility in various chemical applications.
Crystallographic studies of 1,2-bis(2,4-dinitrophenyl)disulfane have provided precise data on its molecular geometry. nih.gov These experimental values can be compared with computational models to validate the theoretical approaches.
Table 1: Selected Experimental Geometric Parameters for 1,2-Bis(2,4-dinitrophenyl)disulfane nih.gov
| Parameter | Value |
| S-S bond length | 2.0458 (7) Å |
| Dihedral angle between benzene rings | 77.00 (8)° |
| Dihedral angle (N1 nitro group) | 4.4 (2)° |
| Dihedral angle (N2 nitro group) | 8.6 (3)° |
| Dihedral angle (N3 nitro group) | 5.3 (2)° |
| Dihedral angle (N4 nitro group) | 2.3 (2)° |
The relatively large dihedral angle between the two dinitrophenyl rings indicates significant steric hindrance. The nitro groups are only slightly twisted out of the plane of their respective benzene rings. nih.gov These structural features are crucial in determining the molecule's reactivity and its ability to interact with other molecules. The steric hindrance around the disulfide bond can influence the approach of nucleophiles, while the electronic effects of the nitro groups dominate the reactivity.
Applications in Biochemical and Biological Systems
Quantification of Thiol Groups in Proteins and Peptides
The quantification of thiol groups is fundamental to protein chemistry, as the status of cysteine residues—whether they are free thiols or oxidized to form disulfide bonds—is critical to protein structure, stability, and activity. Bis(2,4-dinitrophenyl) disulfide facilitates this quantification through a thiol-disulfide exchange reaction.
In this reaction, the disulfide bond of this compound is attacked by a thiolate anion (R-S⁻) from a cysteine residue in a protein or peptide. This nucleophilic substitution cleaves the S-S bond, resulting in the formation of a mixed disulfide between the protein and a 2,4-dinitrophenyl moiety. Crucially, the reaction releases one equivalent of 2,4-dinitrothiophenol. In its ionized thiolate form, this product is a chromophore that can be quantified spectrophotometrically, allowing for the determination of the original thiol concentration. A similar mechanism is observed with the related compound, 2,4-dinitrophenyl [1-¹⁴C]cysteinyl disulfide, which releases a colored 2,4-dinitrothiophenolate that can be monitored to follow the labeling reaction. nih.gov
The accurate quantification of thiols using disulfide exchange reagents like this compound requires careful consideration of several experimental factors. These considerations are largely based on the well-established principles of the Ellman's assay, which uses the related compound 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.govnih.govuni-konstanz.de
Key factors include the pH of the reaction buffer, the presence of interfering substances, and the accessibility of the thiol groups within the protein structure. The reaction rate is highly pH-dependent because it requires the deprotonated thiolate anion as the nucleophile. nih.gov Therefore, assays are typically performed at a pH above 8.0 to ensure a sufficient concentration of thiolate. However, at high pH, the disulfide reagent itself can become susceptible to hydrolysis, which could lead to inaccurate measurements. nih.gov
To access cysteine residues that are buried within the protein's three-dimensional structure, denaturing agents such as guanidine-HCl are often included in the assay buffer. uni-konstanz.de This unfolds the protein, exposing all thiol groups to the reagent. A potential drawback of some assays is that the chromophore produced can be unstable; for instance, the product of the NTSB method, 2-nitro-5-thiobenzoate (NTB), can undergo a photochemical reaction with sulfite (B76179), necessitating that the assay be performed in the dark. nih.gov
Table 1: Methodological Considerations for Thiol Assays with Disulfide Reagents
| Parameter | Consideration | Rationale/Impact | Citation |
| pH | Assays are typically performed at pH > 8.0. | The reactive species is the thiolate anion (R-S⁻), the concentration of which increases with pH. Low pH protonates the thiol, inhibiting the reaction. | nih.govuni-konstanz.de |
| Reagent Stability | High pH can lead to the hydrolysis of the disulfide reagent. | Can cause a false positive signal or reagent degradation, leading to inaccurate quantification. | nih.gov |
| Thiol Accessibility | Buried thiols in native proteins may not be accessible to the reagent. | Use of denaturants (e.g., 6 M Guanidine-HCl) is often required to unfold the protein and expose all cysteine residues for total thiol quantification. | uni-konstanz.de |
| Interfering Substances | Non-thiol nucleophiles or reducing agents in the sample can react with the disulfide reagent. | Substances like sulfite can cleave the reagent, leading to an overestimation of the thiol concentration. | nih.gov |
| Product Stability | The chromophoric product may be unstable under certain conditions (e.g., light exposure). | Photochemical side reactions can lead to a decrease in absorbance and an underestimation of thiol content. | nih.gov |
| Blank Measurement | A blank containing the buffer and reagent (without the thiol sample) is necessary. | The disulfide reagent itself may have some absorbance at the measurement wavelength, which must be subtracted from the sample reading. | uni-konstanz.de |
Applications in Protein Structure and Function Elucidation
Determining the number of accessible thiol groups is a powerful method for probing protein structure and conformational changes. nih.gov Disulfide bonds are covalent links that play a significant role in stabilizing the native conformation of many proteins, particularly those that are secreted into the oxidizing extracellular environment. nih.gov The formation of these bonds is not random; it is guided by the protein folding process to link specific cysteine residues, thereby locking in the correct tertiary structure. nih.gov
By quantifying the number of reactive thiols under native versus denaturing conditions, researchers can determine the number of free cysteines versus those involved in disulfide bonds. This information is integral to characterizing a protein's structure. Furthermore, this technique can be used to monitor conformational changes that alter the chemical environment and accessibility of cysteine residues. For example, the binding of a ligand, a change in pH, or the interaction with another protein can cause shifts in the protein's structure, either exposing previously buried thiols or hiding accessible ones. Quantifying this change provides direct evidence of a conformational shift and can help identify the domains involved in the structural transition. nih.gov
Redox Biology Studies
Redox biology explores the roles of reduction-oxidation (redox) reactions in cellular processes. Thiol-disulfide exchange is a central reaction in this field, as the reversible oxidation of cysteine thiols to disulfide bonds serves as a molecular switch to regulate protein function, protect against oxidative damage, and transmit cellular signals. nih.govnih.gov
The balance between free thiols and disulfide bonds within a protein, or its redox state, is a critical indicator of its functional status and the cellular redox environment. nih.gov this compound can be used to assess this state. The protocol typically involves two parallel measurements. In the first, the reagent is used to quantify the number of accessible free thiols in the native protein. In the second, the protein is first treated with a strong reducing agent, such as dithiothreitol (B142953) (DTT), to break all disulfide bonds. The total thiol content is then measured after removing the excess reducing agent. The difference between the total thiol content (after reduction) and the free thiol content (before reduction) reveals the number of cysteine residues that were originally present as disulfide bonds. uni-konstanz.de This allows for a quantitative assessment of the protein's redox state, providing a snapshot of how it is post-translationally modified by the cell's redox machinery.
The thiol-disulfide balance is intimately linked to cellular health. An imbalance, often caused by an overproduction of reactive oxygen species (ROS), leads to a state of oxidative stress. In this state, the equilibrium shifts towards the formation of disulfide bonds, which can alter protein structure and function, contributing to various diseases. nih.gov The ability to quantify the thiol-disulfide status of specific proteins and the entire cellular pool is therefore essential for studying oxidative stress.
Furthermore, the reversible formation of disulfide bonds acts as a sophisticated signaling mechanism. nih.gov Some proteins use specific, redox-active disulfides as "switches" that, when formed or broken, allosterically regulate the protein's activity or its interaction with other molecules. nih.gov By using reagents like this compound to measure changes in the redox state of target proteins in response to cellular stimuli, researchers can investigate these signaling pathways and understand how cells respond to environmental cues and internal metabolic changes.
Beyond quantification, dinitrophenyl disulfides can be used to actively modify enzymes and study the functional consequences. A key example is the study of Phenylalanine Hydroxylase (PAH), an enzyme whose activity is allosterically regulated. Research using a family of asymmetric reagents, the dinitrophenyl alkyl disulfides (DNPSSR), has provided significant insights into its activation mechanism.
Studies on rat liver PAH revealed that each enzyme subunit has two distinct types of reactive sulfhydryl groups. One of these thiols could be selectively modified by a DNPSSR with a neutral, hydrophilic alkyl group. This specific modification resulted in a significant activation of the enzyme. In contrast, the second reactive thiol was only modified by an anionic DNPSSR, and this modification did not lead to activation. The activation of PAH by DNPSSR modification was found to be associated with a change in the interaction between the enzyme's subunits, leading to a loss of the negative cooperativity that is normally observed in the enzyme's kinetics.
Table 2: Research Findings on the Modification of Phenylalanine Hydroxylase by Dinitrophenyl Alkyl Disulfides (DNPSSR)
| Finding | Experimental Observation | Inferred Mechanism/Conclusion | Citation |
| Selective Thiol Reactivity | Two distinct sulfhydryl residues per subunit showed different reactivity towards DNPSSR reagents. | The enzyme possesses at least two accessible cysteine residues with different chemical environments and functional roles. | |
| Activation by Specific Modification | Modification of one specific thiol by a neutral DNPSSR led to enzyme activation. | The modification of a specific cysteine residue induces a conformational change that shifts the enzyme to a more active state. | |
| Loss of Negative Cooperativity | Analysis of reaction kinetics showed that DNPSSR-activated PAH no longer exhibited negative cooperativity. | The covalent modification alters the communication between enzyme subunits, impacting the allosteric regulation of the enzyme. | |
| Differential Reactivity | A second thiol was only modified by an anionic DNPSSR and did not result in activation. | The charge of the modifying reagent is critical for accessing and reacting with specific thiols, highlighting the role of the local electrostatic environment. |
This work demonstrates how dinitrophenyl disulfides can be employed not just as passive reporters for thiol content, but as active probes to manipulate enzyme function and dissect complex regulatory mechanisms.
Modification and Activation of Enzymes (e.g., Phenylalanine Hydroxylase)
Selective Sulfhydryl Modification
The thiol group (-SH) of cysteine residues in proteins is highly reactive and plays a crucial role in protein structure and function. nih.gov this compound serves as a reagent for the selective modification of these sulfhydryl groups through a mechanism known as thiol-disulfide exchange. libretexts.org In this reaction, the disulfide bond in this compound is attacked by the nucleophilic thiolate anion (R-S⁻) of a cysteine residue. This results in the formation of a mixed disulfide between the protein and a 2,4-dinitrophenylthio group, with the concurrent release of a 2,4-dinitrothiophenol molecule.
The reactivity of cysteine thiols is pH-dependent, as the thiolate anion is a more potent nucleophile than the protonated thiol. thermofisher.com Therefore, these modification reactions are typically carried out at a pH between 7.0 and 7.5 to balance thiol reactivity with reagent stability. thermofisher.com The modification introduces the bulky and chromophoric 2,4-dinitrophenyl group onto the cysteine residue, allowing for the study of the role of specific sulfhydryl groups within a protein. This method is a valuable tool for probing the local environment and function of cysteine residues in proteins. nih.gov
Impact on Enzyme Catalytic Properties and Subunit Interactions
The modification of cysteine sulfhydryl groups by reagents like this compound can have a profound impact on the catalytic properties and subunit interactions of enzymes. Cysteine residues are often found in the active sites of enzymes, where they can participate directly in catalysis or help maintain the structural integrity necessary for substrate binding and turnover. Chemical modification of these critical thiols can lead to a significant reduction or complete loss of enzymatic activity.
Furthermore, cysteine residues can be located at the interface between protein subunits, where they may be involved in maintaining the quaternary structure of a multi-subunit enzyme. The introduction of a bulky 2,4-dinitrophenyl group can disrupt these non-covalent interactions, leading to dissociation of the subunits or a change in their relative orientation. This alteration of the quaternary structure often results in altered catalytic function or regulation. In some cases, disulfide exchange reactions can even be used to create new, artificial disulfide bonds between subunits, providing insights into their spatial arrangement and interaction sites.
Interactions with Thioredoxin System and Superoxide (B77818) Production
The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a central antioxidant system in mammalian cells that maintains the cellular redox environment. nih.gov Dinitrophenyl compounds have been shown to be potent inhibitors of mammalian thioredoxin reductase. nih.gov The mechanism involves the dinitrophenyl-derivatization of critical residues in the enzyme's active site, specifically a selenocysteine (B57510) and a neighboring cysteine. nih.gov
This irreversible inhibition of TrxR has a unique consequence: it converts the enzyme from a disulfide reductase into an NADPH oxidase. nih.gov The modified enzyme (dnp-TrxR) can no longer efficiently reduce thioredoxin. Instead, it transfers electrons from NADPH to the nitro groups of the attached dinitrophenyl moieties, forming nitro anion radicals. These radicals then react with molecular oxygen to produce superoxide (O₂⁻), a reactive oxygen species (ROS). nih.gov This process is cyclical, allowing a single inhibited enzyme to generate large amounts of superoxide, leading to oxidative stress. nih.gov This induced superoxide production is thought to be a key mechanism behind the immunostimulatory and toxic effects of dinitrohalobenzene compounds. nih.govnih.gov
Table 1: Effect of Dinitrophenyl-Derivatization on Thioredoxin Reductase
| Feature | Unmodified Thioredoxin Reductase | Dinitrophenyl-Derivatized Thioredoxin Reductase |
| Primary Function | Reduces thioredoxin disulfide | Inhibited disulfide reduction |
| Substrate | Thioredoxin, various disulfides | Molecular Oxygen (O₂) |
| Enzymatic Activity | Disulfide Reductase | NADPH Oxidase |
| Product | Reduced thioredoxin (dithiol) | Superoxide (O₂⁻) |
| Cellular Impact | Maintains redox homeostasis, antioxidant defense | Induces oxidative stress |
This table summarizes the functional shift of thioredoxin reductase upon modification by dinitrophenyl compounds.
Applications in Drug Development and Pharmaceutical Sciences
The reactivity of this compound and related compounds makes them relevant in several areas of pharmaceutical science, from basic research into therapeutic protein function to the synthesis of new drug molecules.
Understanding Thiol Group Interactions in Therapeutic Proteins
Disulfide bonds are critical for the stability and biological activity of many therapeutic proteins, including antibodies and hormones. nih.gov Conversely, the presence of free thiol groups can lead to unwanted reactions like aggregation through the formation of intermolecular disulfide bonds. nih.gov Reagents like this compound are valuable tools for probing the role of specific cysteine residues in these processes. By selectively modifying a thiol group, researchers can determine its accessibility and its importance for the protein's structure, stability, and function. This knowledge is crucial for the successful formulation and development of protein-based drugs, helping to prevent aggregation and maintain therapeutic efficacy. nih.govnih.gov
Synthesis of Pharmaceutical Intermediates and Active Compounds
Dinitrophenyl disulfides serve as intermediates and reagents in organic synthesis. While specific pharmaceutical applications for this compound are not extensively documented, its isomers are noted for their utility. For instance, 2,2′-dinitrodiphenyl disulfide is described as an intermediate in the production of pharmaceuticals, pesticides, and dyes. google.com Similarly, Bis(2-nitrophenyl) disulfide is used as a building block for synthesizing various pharmaceutical compounds. chemicalbook.com The related compound, bis(4-nitrophenyl) disulfide, is also categorized as a bulk drug intermediate and is used as a reactant in several types of chemical reactions to create complex organic molecules. echemi.comchemicalbook.com This suggests a potential role for this compound in the synthesis of novel chemical entities for pharmaceutical development. nih.gov
Table 2: Synthetic Reactions Involving Dinitrophenyl Disulfide Isomers
| Reaction Type | Reagent/Reactant | Application/Product | Reference |
| Electrophilic Cyclization | Bis(4-nitrophenyl) disulfide | Synthesis of alkynylanisoles/anilines | chemicalbook.com |
| Oxidative Chlorination | Bis(4-nitrophenyl) disulfide | Formation of sulfonyl chlorides | chemicalbook.com |
| Arylation | Bis(4-nitrophenyl) disulfide | Arylation with triarylbismuthanes | chemicalbook.com |
| Synthesis of Kinase Inhibitors | Bis(2-nitrophenyl) disulfide | Preparation of 4-Azaindole c-Met kinase inhibitors | chemicalbook.com |
| General Intermediate | 2,2′-Dinitrodiphenyl disulfide | Synthesis of pharmaceuticals and other chemicals | google.com |
This table illustrates the utility of various dinitrophenyl disulfide isomers in organic synthesis relevant to pharmaceutical chemistry.
Development of Enzyme Inhibitors (e.g., c-Met Kinase Inhibitors)
The development of enzyme inhibitors is a cornerstone of modern drug discovery. Disulfide-containing compounds have been successfully developed as covalent inhibitors for various enzymes. nih.gov As discussed previously, dinitrophenyl derivatives are potent, irreversible inhibitors of thioredoxin reductase, an enzyme system that is a target of interest in several diseases, including cancer. nih.gov
Furthermore, related disulfide compounds are used in the synthesis of other types of enzyme inhibitors. For example, Bis(2-nitrophenyl) disulfide is a building block used to prepare a series of 4-Azaindole inhibitors of c-Met kinase. chemicalbook.com The c-Met receptor tyrosine kinase is an attractive target for anti-cancer drug design, and numerous inhibitors are in development. nih.govnih.gov The ability of dinitrophenyl disulfides to either directly inhibit key enzymes like TrxR or to serve as precursors for other targeted inhibitors highlights their significance in the pharmaceutical sciences.
Other Biological Applications
Beyond its utility in specific assays, the chemical properties of this compound and related compounds lend themselves to other specialized applications in biological research, particularly where the dinitrophenyl moiety can be exploited for antimicrobial, anticancer, or sensing purposes.
While research specifically detailing the antimicrobial and anticancer activities of this compound is limited, studies on structurally related nitrophenyl disulfides provide significant insights into their potential as bioactive agents. The electron-withdrawing nature of the nitro groups on the phenyl rings is a key determinant of their biological activity.
Antimicrobial Research Findings:
Investigations into various aryl-alkyl and symmetrical aryl disulfides have demonstrated notable antibacterial activity. A study synthesizing a range of aryl-alkyl disulfides found that those with electron-deficient sulfur centers, such as nitrophenyl disulfides, were particularly effective. nih.gov All tested nitrophenyl disulfide compounds showed activity against Staphylococcus aureus and Bacillus anthracis. nih.gov
The position of the nitro group and the nature of the opposing group in unsymmetrical disulfides play a crucial role in determining the compound's efficacy. For instance, in a series of aryl-alkyl disulfides, para-nitrophenyl (B135317) methyl disulfide was identified as having the highest antimicrobial activity against Staphylococcus aureus, producing a significant 35 mm zone of inhibition in Kirby-Bauer disk diffusion tests. nih.gov Generally, the para- and meta-nitrophenyl disulfide series were the most active. nih.gov These findings suggest that the dinitrophenyl structure, with its strong electron-withdrawing character, could confer potent antimicrobial properties.
| Compound Class | Key Structural Feature | Target Organisms | Key Finding | Source |
|---|---|---|---|---|
| Aryl-Alkyl Disulfides | para-nitrophenyl group | Staphylococcus aureus | para-nitrophenyl methyl disulfide exhibited the highest activity with a 35 mm zone of inhibition. | nih.gov |
| Nitrophenyl Disulfides | para- and meta-nitrophenyl groups | S. aureus, B. anthracis | Showed consistent activity against both bacterial species. | nih.gov |
Anticancer Research Context:
The 2,4-dinitrophenyl moiety is also a component of molecules studied for their anticancer effects. For example, the compound 2,4-dinitrophenol (B41442) (2,4-DNP), while not a disulfide, is known to disrupt cancer cell energy metabolism by uncoupling oxidative phosphorylation, leading to reduced ATP production and increased oxidative stress. mdpi.com This mechanism can sensitize cancer cells to traditional chemotherapeutic agents. mdpi.com The ability of 2,4-DNP to increase reactive oxygen species (ROS) and decrease antioxidant defenses in cancer cells highlights a potential mechanism that could be shared by related disulfide compounds. mdpi.com Given that disulfides can interact with cellular thiols like glutathione (B108866), a dinitrophenyl disulfide could potentially synergize metabolic disruption with redox imbalance, though specific studies on this compound are needed to confirm this hypothesis.
The dinitrophenyl group serves as an effective component in the design of fluorescent chemosensors due to its electron-accepting properties. This has been successfully applied in the development of sensors for biologically important metal ions like zinc (Zn²+).
Researchers have synthesized a fluorescent probe for zinc ions utilizing a dinitrophenyl platform linked to a bis(pyridin-2-ylmethyl)amine (DPA) receptor unit. kfupm.edu.sa In this system, the dinitrophenyl moiety acts as the fluorophore. The sensor operates on the principle of photoinduced electron transfer (PET). In the absence of zinc, the electron-donating DPA receptor quenches the fluorescence of the dinitrophenyl group. Upon binding of a Zn²+ ion to the DPA receptor, this PET process is inhibited, leading to a significant enhancement of the fluorescence signal. kfupm.edu.sa
This dinitrophenyl-based sensor demonstrated high sensitivity and selectivity for zinc ions in an aqueous solution. kfupm.edu.sa The complexation between the sensor and the zinc ion was determined to be a 1:1 stoichiometry. kfupm.edu.sa The performance characteristics make it suitable for detecting chronic levels of Zn²+ in freshwater as defined by environmental standards. kfupm.edu.sa
| Parameter | Finding | Mechanism/Significance | Source |
|---|---|---|---|
| Analyte | Zinc Ions (Zn²⁺) | Essential metal ion in biological and environmental systems. | kfupm.edu.sa |
| Sensing Platform | Dinitrophenyl fluorophore with a bis(pyridin-2-ylmethyl)amine receptor | Dinitrophenyl group acts as the signaling unit. | kfupm.edu.sa |
| Operating Principle | Inhibition of Photoinduced Electron Transfer (PET) | Binding of Zn²⁺ stops fluorescence quenching, turning the signal "on". | kfupm.edu.sa |
| Fluorescence Enhancement | 3-fold increase upon Zn²⁺ binding | Indicates a clear and measurable response. | kfupm.edu.sa |
| Limit of Detection (LOD) | 124 nM | Demonstrates high sensitivity for trace-level detection. | kfupm.edu.sa |
| Binding Stoichiometry | 1:1 (Sensor:Zn²⁺) | Defines the chemical nature of the sensing interaction. | kfupm.edu.sa |
Applications in Materials Science and Polymer Chemistry
Dynamic Covalent Chemistry and Adaptable Networks
Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create complex and functional molecular architectures. wikipedia.org Disulfide exchange is a prominent reaction within DCC, valued for its straightforward implementation and biological relevance, as seen in cysteine-based disulfide bridges in proteins. wikipedia.org The incorporation of dynamic covalent bonds, such as the disulfide linkage in bis(2,4-dinitrophenyl) disulfide, into crosslinked polymer networks gives rise to materials known as covalent adaptable networks (CANs) or vitrimers. wikipedia.orgnih.gov These materials uniquely combine the robustness of thermosets with the reprocessability of thermoplastics. nih.gov
Vitrimers are a class of plastics that can change their topology through associative exchange reactions of their network strands without compromising network integrity. nih.govrsc.org When this compound or similar aromatic disulfides are used as cross-linkers, the resulting vitrimers can be reprocessed and recycled. rsc.orgacs.org The disulfide exchange mechanism allows the polymer network to be rearranged under thermal stimulus, facilitating repair and reshaping. nih.gov This process is often catalyst-free at elevated temperatures. researchgate.net The presence of electron-withdrawing nitro groups on the aromatic rings of this compound can influence the reactivity of the disulfide bond in exchange reactions.
The dynamic nature of the disulfide bond is central to the design of self-healing and recyclable polymers. When a polymer network containing disulfide cross-links is damaged, the bonds can reform across the fractured interface, restoring the material's integrity. acs.orgacs.org This self-healing can occur autonomously at room temperature or be triggered by external stimuli like heat or light. nih.govacs.org The incorporation of aromatic disulfide cross-linkers, such as those derived from this compound, into various polymer backbones like acrylics, has been shown to produce elastomers that are not only self-healing but also recyclable and reprocessable. acs.orgacs.org This approach contributes to the development of more sustainable and long-lasting materials. acs.org
Aromatic Disulfide Cross-Linkers in Polymer Systems
Aromatic disulfide cross-linkers are instrumental in creating dynamic polymer networks with enhanced properties. Their rigid structure and the specific reactivity of the aromatic disulfide bond offer advantages over their aliphatic counterparts.
Dynamic aromatic disulfide cross-linkers can be synthesized through various chemical routes. One common method involves the reaction of a corresponding thiol with an oxidizing agent. Another approach is the reaction of a benzene (B151609) derivative with a sulfur halide. google.com For instance, a one-pot synthesis for 1,2-bis(2,4-dinitrophenyl)disulfane involves reacting 1-chloro-2,4-dinitrobenzene (B32670) with thiourea (B124793) in DMSO, yielding a crystalline product. nih.gov These cross-linkers can then be incorporated into polymer chains through copolymerization with various monomers. acs.orgacs.org The choice of monomers, such as different (meth)acrylates, allows for the tuning of the final material's properties. acs.org
| Cross-linker Type | Monomer Examples | Resulting Polymer Properties |
| Aromatic Disulfide | (Meth)acrylates, 2-hydroxyethyl acrylate (B77674) (HEA), 2-hydroxyethyl methacrylate (B99206) (HEMA), Butyl methacrylate (BMA) | Transparency, recyclability, reprocessability, room-temperature self-healing acs.org |
| Aliphatic Disulfide | Epoxides, Diamines, Dithiols | Self-healing at moderate temperatures acs.org |
Table 1: Examples of Disulfide Cross-linkers and their Impact on Polymer Properties
The introduction of aromatic disulfide cross-linkers significantly impacts the mechanical properties and reprocessability of polymer networks. The cross-linking density, which is determined by the concentration of the cross-linker, is a crucial factor influencing the material's stiffness and strength. researchgate.net While cross-linking enhances mechanical robustness, the dynamic nature of the disulfide bonds allows the material to be reprocessed. acs.org For example, elastomers cross-linked with aromatic disulfides have demonstrated the ability to be remolded and recycled without a significant loss of their bulk properties. acs.org The interplay between the rigid aromatic structures, which can participate in π-π stacking, and the dynamic disulfide bonds contributes to both the mechanical integrity and the adaptability of the material. acs.orgresearchgate.net Studies have shown that after multiple reprocessing cycles, materials containing disulfide bonds can retain a significant percentage of their initial tensile strength. researchgate.net
| Property | Influence of Aromatic Disulfide Cross-linkers | Research Findings |
| Mechanical Strength | Increases with cross-linking density. researchgate.net | Elastomers with these cross-linkers exhibit good mechanical robustness. acs.org |
| Reprocessability | Enables reprocessing due to dynamic bond exchange. acs.org | After three reprocessing cycles, an epoxy resin with disulfide bonds retained 90% of its tensile strength. researchgate.net |
| Self-Healing | Facilitates autonomous healing at room temperature. acs.org | Full recovery of mechanical properties after healing has been reported. acs.org |
| Thermal Stability | Aromatic structures can enhance thermal stability. researchgate.net | The thermal stability of the cross-linker is crucial for the bulk properties of the material. acs.org |
Table 2: Influence of Aromatic Disulfide Cross-linkers on Polymer Properties
Mechanisms of Self-Healing and Reprocessing
The self-healing and reprocessing capabilities of polymers containing this compound and related aromatic disulfides are governed by the dynamic exchange of the disulfide bonds. This exchange can proceed through different mechanisms.
The primary mechanism involves the reversible cleavage and reformation of the disulfide (S-S) bonds. This process can be initiated by external stimuli such as heat or UV light, which provide the energy needed to break the S-S bond, forming thiyl radicals. nih.gov These radicals can then react with other disulfide bonds, leading to a rearrangement of the cross-links within the polymer network. rsc.org This dynamic exchange allows the material to relieve stress, flow, and heal across damaged surfaces. rsc.org
In some systems, particularly in the presence of free thiol groups, a thiol-disulfide exchange reaction can be the dominant mechanism. rsc.org This exchange is often pH-dependent and can be faster than the direct disulfide-disulfide exchange. rsc.org The presence of catalysts can also enhance the rate of disulfide exchange, sometimes proceeding through the formation of S-based anions. rsc.org The specific mechanism and its efficiency can be influenced by the chemical environment, including the presence of other functional groups like hydrogen-bonding moieties, which can promote the assembly of the dynamic bonds. acs.org
Disulfide Bond Cleavage and Exchange under Stimuli (e.g., Heat, Stress)
The disulfide bond is a dynamic covalent bond, meaning it can be cleaved and reformed under specific external stimuli. This property is central to its use in dynamic materials. In the case of this compound, the electron-deficient nature of the aromatic rings enhances the electrophilicity of the sulfur atoms, making the disulfide bond particularly susceptible to nucleophilic attack.
The primary mechanism for cleavage is thiol-disulfide exchange. researchgate.net This reaction is initiated by the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. The process results in the cleavage of the original disulfide bond and the formation of a new one. This exchange is a reversible equilibrium process, crucial for applications in self-healing materials and dynamic polymer networks. While aliphatic disulfides are common, the aromatic nature of this compound modifies this reactivity.
Heat can also serve as a stimulus for disulfide bond exchange. Thermal energy can accelerate the kinetics of thiol-disulfide exchange reactions. In some cases, sufficiently high temperatures can induce homolytic cleavage of the S-S bond, generating thiyl radicals, which can then participate in various recombination and exchange reactions.
| Stimulus | Mechanism | Outcome on this compound |
| Chemical (e.g., Thiols) | Thiol-disulfide Exchange | Cleavage of the S-S bond and formation of a new mixed disulfide. The reaction is typically reversible. researchgate.net |
| Thermal (Heat) | Increased Reaction Kinetics / Homolytic Cleavage | Accelerates thiol-disulfide exchange or, at high temperatures, may lead to the formation of thiyl radicals. |
| Redox Environment | Reduction | In a sufficiently reducing environment, the disulfide bond can be fully reduced to form two equivalent thiol molecules (2,4-dinitrophenylthiol). |
Role of Hydrogen Bonding and π–π Stacking
Non-covalent interactions, such as hydrogen bonding and π–π stacking, play a critical role in defining the solid-state architecture and properties of materials incorporating this compound. nih.gov These interactions govern how the molecules self-assemble and are organized within a material matrix.
π–π Stacking: The electron-deficient dinitrophenyl rings are highly prone to π–π stacking interactions, particularly with electron-rich aromatic systems. This stacking is a key driver in molecular self-assembly. rsc.org The strength of these interactions depends on the electronic character of the participating aromatic rings. The presence of substituents, like the nitro groups, significantly affects the electron density of the π orbitals and thus the stacking ability. rsc.org These stacking forces are decisive contributors to the structure of materials and can influence their electronic and optical properties. uva.es
The interplay between hydrogen bonding and π–π stacking is crucial; hydrogen bonding can influence the electronic environment of the aromatic rings, thereby modulating the strength of the π–π stacking interactions. rsc.orgrsc.org
Degradation Studies and Stability in Materials
Forced degradation studies are essential to determine the intrinsic stability of a molecule and to identify potential degradation pathways. nih.govpharmasm.com Such studies are critical for predicting the long-term performance and shelf-life of materials containing this compound. ijpsjournal.com The goal is to subject the material to conditions more severe than typical use, such as high temperature, humidity, and exposure to light or reactive chemicals. pharmasm.com
The stability of materials incorporating this compound is largely dictated by the stability of the disulfide bond itself. This bond is known to be susceptible to cleavage by certain chemicals (especially nucleophiles and reducing agents) and, in some cases, by heat or high-energy light. Degradation of 5% to 20% is often considered sufficient to validate analytical methods and understand degradation pathways. nih.govpharmtech.com
Evaluation of Degradation in Model Compounds
To understand the stability within a complex material like a polymer, studies are often first performed on the molecule itself or on simple model compounds. nih.gov this compound can serve as its own model compound to probe the lability of this specific disulfide linkage under various stress conditions. The objective is to identify how the molecule breaks down, which helps in designing more stable materials. pharmasm.com
| Stress Condition | Potential Degradation Pathway for this compound |
| Acid/Base Hydrolysis | The disulfide bond is generally stable to acid hydrolysis but can be susceptible to cleavage under strong basic conditions due to the presence of hydroxide (B78521) ions acting as nucleophiles. |
| Oxidation | The disulfide bond is relatively stable to further oxidation, but strong oxidizing agents could potentially lead to the formation of thiosulfinates, thiosulfonates, or sulfonic acids. |
| Photolysis | Exposure to UV light can induce homolytic cleavage of the S-S bond, leading to the formation of reactive thiyl radicals. |
| Thermal Stress | High temperatures can provide the energy to overcome the activation barrier for disulfide exchange reactions or homolytic cleavage, impacting the material's integrity. nih.gov |
Identification of Influential Variables (e.g., Processing Time, Temperature)
During the manufacturing and processing of materials containing this compound, several variables can influence its stability and the integrity of the final product. Identifying and controlling these factors is key to ensuring material performance. nih.gov
Temperature: As a critical variable, temperature can directly influence the rate of degradation. Higher processing temperatures can accelerate disulfide exchange reactions, potentially altering the structure of a polymer network. nih.gov
Processing Time: Longer exposure to high temperatures or other stress conditions during processing increases the extent of potential degradation.
pH: For materials processed in solution, the pH is critical. Basic conditions can promote nucleophilic attack on the disulfide bond, leading to its cleavage.
Presence of Additives: The inclusion of other chemical species, such as reducing agents, nucleophiles (e.g., free thiols), or certain metal catalysts, can significantly accelerate the degradation of the disulfide bond.
| Influential Variable | Impact on Stability of this compound in a Material |
| Processing Temperature | Higher temperatures increase the rate of disulfide exchange and potential thermal degradation. nih.gov |
| Processing Time | Longer durations at stressful conditions (e.g., high heat) can lead to a greater degree of bond cleavage or exchange. |
| Chemical Environment (pH) | Basic environments (high pH) can facilitate nucleophilic cleavage of the S-S bond. |
| Presence of Nucleophiles/Reducing Agents | Additives like thiols or phosphines can actively participate in disulfide exchange or reduction, breaking the cross-links. |
| Light Exposure | Exposure to UV radiation during processing or use can lead to photodegradation. ijpsjournal.com |
Advanced Applications in Composites and Robotics
The dynamic nature of the disulfide bond in this compound opens possibilities for its use in advanced functional materials, including smart composites and soft robotics. The ability to cleave and reform the S-S bond in response to specific stimuli is the key enabling feature.
In composite materials , incorporating molecules with disulfide linkages can lead to self-healing properties. If a crack forms in the material, the application of a stimulus such as heat or a chemical agent can trigger disulfide exchange reactions across the fractured interface, repairing the damage and restoring mechanical integrity. The enhanced reactivity of the this compound linkage could allow for healing at lower temperatures or faster rates compared to less reactive disulfides.
In the field of soft robotics , materials that can change their shape, stiffness, or other physical properties on demand are highly sought after. Polymer networks cross-linked with this compound could be designed to soften or change shape upon introduction of a chemical stimulus (e.g., a thiol-containing solution). This stimulus would cleave the disulfide cross-links, reducing the stiffness of the material. Subsequent removal of the stimulus and introduction of an oxidant could reform the disulfide bonds, locking the material into a new shape. This type of chemo-responsive behavior is a foundational concept for developing actuators and adaptive structures in soft robotics.
Emerging Research Areas and Future Directions
Development of Asymmetric Dinitrophenyl Disulfides for Specific Applications
The synthesis of unsymmetrical disulfides, where the two sulfur atoms are bonded to different organic moieties, presents a significant chemical challenge. chemistryviews.org Traditional methods often result in a mixture of the desired unsymmetrical disulfide along with the two corresponding symmetrical disulfides, necessitating complex purification steps. chemistryviews.org However, the development of chemoselective methods for the synthesis of asymmetric disulfides is a burgeoning area of research, driven by the unique properties and potential applications of these molecules in pharmaceuticals, bioconjugation, and materials science. researchgate.net
Recent strategies have focused on the umpolung of thiol reactivity, converting the typically nucleophilic sulfur into an electrophilic sulfenium ion. chemistryviews.org This can be achieved using catalysts like iodine in the presence of a promoter, allowing for the selective reaction of an electron-rich thiol with an electron-deficient thiol. chemistryviews.org Such methods offer a pathway to synthesize asymmetric diaryl disulfides with high purity under mild, metal-free conditions. chemistryviews.org The synthesis of unsymmetrical disulfides containing a dinitrophenyl group alongside another functional moiety could lead to molecules with tailored electronic and reactive properties for specific applications, such as targeted covalent inhibitors or redox-responsive probes. The pursuit of highly efficient and selective synthetic routes remains a key objective in this field. rsc.org
Unsymmetrical disulfides have also shown promise in various biological contexts. For instance, certain asymmetric disulfides exhibit antimicrobial and antifungal activities. nih.gov The design and synthesis of novel asymmetric dinitrophenyl disulfides could therefore lead to the development of new therapeutic agents. nih.govmdpi.com
Integration with Nanotechnology and Supramolecular Chemistry
The unique electronic and reactive properties of dinitrophenyl disulfides make them attractive candidates for integration into nanomaterials and supramolecular assemblies. A notable example is the use of 2,4-dinitrophenylhydrazine, a related dinitrophenyl compound, to functionalize sodium dodecyl sulfate-coated magnetite nanoparticles. nih.gov These functionalized nanoparticles have demonstrated high efficiency in removing heavy metal ions like Cd(II) and Ni(II) from water, showcasing the potential of dinitrophenyl moieties in environmental remediation applications at the nanoscale. nih.gov The nanoparticles, with sizes ranging from 20-35 nm, exhibit a high adsorption capacity for these metal ions. nih.gov
The disulfide bond itself is a key element in the construction of dynamic supramolecular systems. The reversible nature of the S-S bond allows for the self-assembly and disassembly of complex architectures in response to stimuli such as changes in redox potential. researchgate.net This principle is being explored for the creation of "smart" materials. While research into the specific use of bis(2,4-dinitrophenyl) disulfide in this context is still emerging, the foundational concepts of disulfide-driven self-assembly are well-established. nsf.gov The incorporation of the dinitrophenyl group could introduce additional functionalities, such as charge-transfer interactions or specific recognition sites, into these supramolecular structures.
Disulfide-bridged nanoparticles are also being investigated for oral drug delivery. For example, nanoparticles made from thiolated sodium alginate and thiolated Eudragit RS100 have been used to encapsulate and deliver the anticancer drug paclitaxel. nih.gov The disulfide bridges are designed to be stable in the gastrointestinal tract but cleave in the reductive environment of the colon, releasing the drug in a targeted manner. nih.gov The high glutathione (B108866) levels in cancer cells can also trigger the degradation of disulfide-containing nanoparticles, enabling targeted drug release. nih.gov
Computational Design and Predictive Modeling for Novel Disulfide Derivatives
Computational methods are becoming increasingly powerful tools in the design and prediction of the properties of new molecules. For disulfide-containing compounds, computational approaches are being used to predict the stability and geometry of disulfide bonds in proteins, a critical factor in protein folding and function. nih.govnih.gov Machine learning algorithms, trained on large datasets of known protein structures, can now predict with reasonable accuracy which cysteine residues in a protein are likely to form disulfide bonds. nih.govnsysu.edu.tw
These predictive models can be adapted to design novel disulfide derivatives with specific desired characteristics. For instance, a program called "Disulfide by Design" analyzes protein structures to identify residue pairs that could form a stable disulfide bond upon mutation to cysteines. youtube.com This allows for the rational engineering of proteins with enhanced stability. The principles underlying these algorithms could be applied to the de novo design of small-molecule dinitrophenyl disulfide derivatives with optimized properties for specific applications.
By modeling the electronic structure and reactivity of different substituted dinitrophenyl disulfides, researchers can predict their behavior in various chemical and biological environments. This can guide synthetic efforts towards the most promising candidates, saving significant time and resources. For example, computational studies can help in understanding the S-S bond strength and its susceptibility to cleavage under different conditions, which is crucial for the design of stimuli-responsive materials. mdpi.com
The following table provides an overview of some computational tools and their applications in disulfide bond analysis and design:
| Computational Tool/Method | Application | Key Features |
| Cyscon nih.gov | Predicts disulfide bonding patterns from amino acid sequences. | Hierarchical approach combining machine learning and sequence alignment. |
| Disulfide by Design 2 youtube.com | Predicts potential disulfide bond sites in proteins. | Analyzes protein structures and models mutated disulfide bonds. |
| Hybrid SVM Models nsysu.edu.tw | Predicts disulfide connectivity patterns. | Uses support vector machines with features like PSSM and secondary structure. |
| Structure-based Prediction oup.com | Predicts residues for mutation to form disulfide bonds. | Combines molecular mechanics with knowledge-based scoring. |
Exploration of New Catalytic Transformations
The development of new catalytic methods for the formation and modification of sulfur-containing compounds is a vibrant area of research. Transition metal catalysis has proven to be particularly effective for the synthesis of aryl sulfides and disulfides. nih.gov Catalysts based on copper, nickel, and other metals can facilitate the cross-coupling of thiols or disulfides with aryl halides, providing efficient routes to a wide range of organosulfur compounds. nih.govacs.org
For instance, gold-catalyzed cross-coupling reactions between organoiodides and disulfides have been developed, offering a versatile method for the synthesis of aryl and vinyl sulfides under mild conditions. acs.org Similarly, nickel-catalyzed aryl exchange reactions between aryl sulfides and aryl electrophiles provide a pathway to new sulfide (B99878) derivatives without the use of odorous thiols. acs.org Single-atom copper catalysts have also shown high selectivity in the S-arylation of aryl iodides with elemental sulfur to produce diaryl disulfides. nih.gov
These advancements in catalysis open up new possibilities for the synthesis and functionalization of dinitrophenyl disulfides. By employing these modern catalytic methods, it may be possible to synthesize novel asymmetric dinitrophenyl disulfides with greater efficiency and selectivity than previously achievable. Furthermore, the dinitrophenyl disulfide moiety itself could potentially be used as a building block in new catalytic transformations, leveraging its unique electronic properties to influence the course of a reaction.
The following table summarizes some recent advances in the catalytic synthesis of disulfides and related compounds:
| Catalytic System | Reaction Type | Substrates | Key Advantages |
| Gold/P,N-ligand acs.org | C-S cross-coupling | Organoiodides and disulfides | Broad substrate scope, mild conditions. |
| Nickel/dcypt acs.org | Aryl exchange | Aryl sulfides and aryl electrophiles | Avoids the use of thiols. |
| Single-atom Copper nih.gov | S-arylation | Aryl iodides and elemental sulfur | High selectivity for diaryl disulfides. |
| M2CO3 (M = K or Cs) rsc.org | Aerobic cross-dehydrogenative coupling | Thiols | Green oxidant (O2), mild conditions. |
Biomedical Engineering and Advanced Drug Delivery Systems
The disulfide bond is a key functional group in the design of stimuli-responsive materials for biomedical applications, particularly in the field of drug delivery. mdpi.comnih.gov The higher concentration of glutathione in the intracellular environment, and especially within cancer cells, provides a natural mechanism for the cleavage of disulfide bonds. nih.gov This has led to the development of a wide range of drug delivery systems that utilize disulfide linkages to achieve targeted drug release. dovepress.com
Dendrimers, liposomes, and nanoparticles have all been engineered to incorporate disulfide bonds, either within their core structure or as linkers for attaching drug molecules. rsc.org These systems are designed to be stable in the bloodstream but to disassemble and release their therapeutic payload upon entering the reductive environment of the target cells. nih.govyoutube.com This approach can enhance the efficacy of the drug while minimizing side effects on healthy tissues. youtube.com
The incorporation of the dinitrophenyl group into these systems could offer additional advantages. For example, the dinitrophenyl moiety could serve as a recognition site for specific antibodies or other targeting ligands, further enhancing the specificity of the drug delivery system. Additionally, the electronic properties of the dinitrophenyl group could be exploited for imaging or diagnostic purposes. While research in this specific area is still in its early stages, the combination of disulfide-based stimuli-responsiveness with the unique properties of the dinitrophenyl group holds significant promise for the development of the next generation of advanced drug delivery systems. nih.govmdpi.com
Conclusion and Outlook
Summary of Key Research Findings and Contributions
Research into Bis(2,4-dinitrophenyl) disulfide has yielded crucial insights, primarily centered on its synthesis and precise molecular characterization. A pivotal contribution has been the development of a high-yield, one-pot synthesis method. nih.gov Historically, the preparation of this compound was often inefficient, with many procedures resulting in yields of less than 55%. nih.gov A significant breakthrough was achieved through a process involving the reaction of 1-Chloro-2,4-dinitrobenzene (B32670) with thiourea (B124793) in a dimethyl sulfoxide (B87167) (DMSO) solvent, which consistently produces the compound in high purity with a yield exceeding 90%. nih.gov
The molecular structure has been meticulously detailed through crystallographic studies. nih.gov These analyses provide precise data on its three-dimensional conformation and bonding characteristics. The molecule is characterized by a dihedral angle of 77.00 (8)° between its two benzene (B151609) rings. nih.gov The central disulfide bond (S—S) has a measured length of 2.0458 (7) Å, which is consistent with a formal single bond. nih.gov This detailed structural data is fundamental for understanding the compound's reactivity and for its use in further chemical synthesis. Its established role is primarily as an intermediate used to prepare other synthetically important molecules. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₆N₄O₈S₂ |
| Molecular Weight | 398.33 g/mol |
| Crystal System | Monoclinic |
| S—S Bond Length | 2.0458 (7) Å |
| Benzene Ring Dihedral Angle | 77.00 (8)° |
Data sourced from crystallographic analysis. nih.gov
Unresolved Challenges and Limitations
Despite the advancements in its synthesis, research on this compound faces several challenges. A primary limitation is the narrow scope of its studied applications. While it is recognized as a valuable synthetic intermediate, there is a conspicuous lack of research into its direct functional properties or biological activities. nih.gov Its isomers, such as bis(2-nitrophenyl) disulfide and bis(4-nitrophenyl) disulfide, have been investigated for various applications, but the 2,4-dinitrophenyl variant remains comparatively unexplored in this regard. sigmaaldrich.comnih.gov
A practical limitation for researchers can be the variability in commercially available purity. For instance, some suppliers specify a purity of greater than 80% as determined by HPLC, which may not be sufficient for all research purposes and could necessitate further purification. tcichemicals.com Furthermore, the synthesis, while high-yielding, involves starting materials such as 1-Chloro-2,4-dinitrobenzene that require careful handling. nih.gov The lack of comprehensive studies on its reactivity patterns beyond basic structural characterization also presents a gap in the current body of knowledge.
Future Prospects and Interdisciplinary Research Opportunities
The future of this compound research is promising, with significant opportunities for interdisciplinary exploration. The compound's structure, featuring electron-withdrawing nitro groups and a reactive disulfide bond, suggests potential in fields beyond its current use as a synthetic precursor.
Future research could focus on the following areas:
Materials Science: The high nitrogen and sulfur content, combined with its aromatic structure, makes it a candidate for investigation in the field of energetic materials or as a component in the synthesis of redox-active polymers. The disulfide bond can be cleaved under specific conditions, opening possibilities for creating stimuli-responsive materials. sigmaaldrich.com
Electrochemistry: The redox-active disulfide linkage and the electron-accepting nitro groups could be exploited in the design of novel electrochemical sensors or as components in charge-transfer complexes.
Medicinal Chemistry and Biochemistry: While no biological activity has been reported, related disulfide compounds are known to possess antioxidant or antimicrobial properties. A significant future prospect lies in screening this compound and its derivatives for potential biological effects, which could open new avenues for therapeutic development.
Interdisciplinary collaboration between synthetic organic chemists, materials scientists, and biochemists will be crucial to unlock the full potential of this compound. Exploring the properties of novel molecules synthesized from this compound is as important as investigating the direct applications of the compound itself.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Chloro-2,4-dinitrobenzene |
| bis(2-nitrophenyl) disulfide |
| bis(4-nitrophenyl) disulfide |
| Dimethyl sulfoxide (DMSO) |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
